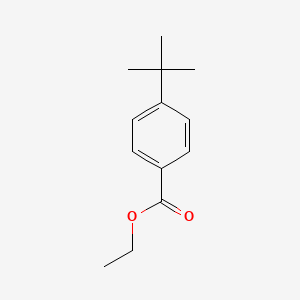

Ethyl 4-tert-butylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQWHXBLFOERRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968894 | |

| Record name | Ethyl 4-tert-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5406-57-5 | |

| Record name | Ethyl 4-(1,1-dimethylethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5406-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(1,1-dimethylethyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-tert-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-(1,1-dimethylethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Techniques and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of molecules. For Ethyl 4-tert-butylbenzoate, a combination of one-dimensional and two-dimensional NMR experiments offers a complete picture of its molecular arrangement.

Proton (¹H) NMR spectroscopy is a powerful tool for identifying the types and connectivity of hydrogen atoms within a molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals that correspond to the distinct proton environments in the structure. rsc.org

The aromatic region of the spectrum shows two doublets, a result of the para-substitution on the benzene (B151609) ring. The protons ortho to the ester group appear at a lower field (downfield) due to the electron-withdrawing effect of the carbonyl, while the protons meta to the ester group appear at a higher field (upfield). rsc.org The ethyl ester group gives rise to a quartet and a triplet, a classic ethyl pattern resulting from the coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. The tert-butyl group, with its nine equivalent protons, produces a sharp singlet. rsc.org

Detailed analysis of the chemical shifts (δ), multiplicities (singlet, doublet, triplet, quartet), and coupling constants (J) allows for the unambiguous assignment of each proton signal to its specific location in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound Data obtained in CDCl₃ at 400 MHz rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.97 | Doublet (d) | 8.3 | 2H | Aromatic (ortho to -COO) |

| 7.45 | Doublet (d) | 8.3 | 2H | Aromatic (meta to -COO) |

| 4.37 | Quartet (q) | 7.1 | 2H | -O-CH₂-CH₃ |

| 1.39 | Triplet (t) | 7.1 | 3H | -O-CH₂-CH₃ |

| 1.34 | Singlet (s) | N/A | 9H | -C(CH₃)₃ |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum shows a signal for the carbonyl carbon of the ester group at the lowest field. rsc.org The aromatic carbons display several signals, with their chemical shifts influenced by the attached substituents. The quaternary carbon of the tert-butyl group and the carbon attached to the ester group have distinct shifts from the protonated aromatic carbons. rsc.org The carbons of the ethyl and tert-butyl groups appear in the upfield region of the spectrum. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound Data obtained in CDCl₃ at 125 MHz rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | C=O (Ester) |

| 156.5 | Aromatic C (para to -COO) |

| 129.5 | Aromatic CH (ortho to -COO) |

| 127.8 | Aromatic C (ipso to -COO) |

| 125.4 | Aromatic CH (meta to -COO) |

| 60.8 | -O-CH₂-CH₃ |

| 35.1 | -C(CH₃)₃ |

| 31.2 | -C(CH₃)₃ |

| 14.5 | -O-CH₂-CH₃ |

While 1D NMR provides fundamental data, 2D NMR techniques are employed to definitively establish the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak connecting the quartet at 4.37 ppm with the triplet at 1.39 ppm, confirming the presence of the ethyl group. It would also show a correlation between the two aromatic doublets at 7.97 and 7.45 ppm, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). youtube.com An HSQC spectrum would show correlations between the proton signals and their corresponding carbon signals: δ 7.97 (¹H) to δ 129.5 (¹³C), δ 7.45 (¹H) to δ 125.4 (¹³C), δ 4.37 (¹H) to δ 60.8 (¹³C), and δ 1.39 (¹H) to δ 14.5 (¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J couplings). youtube.com This is crucial for connecting different fragments of the molecule. Key expected correlations for this compound would include the methylene protons (δ 4.37) to the carbonyl carbon (δ 166.8) and the aromatic ipso-carbon (δ 127.8). Additionally, the singlet protons of the tert-butyl group (δ 1.34) would show a correlation to the aromatic carbon at the para position (δ 156.5).

NMR spectroscopy is not only a tool for final product characterization but also a powerful method for real-time reaction monitoring. The synthesis of this compound, typically via Fischer esterification of 4-tert-butylbenzoic acid with ethanol (B145695), can be followed in situ using NMR.

By setting up the reaction directly in an NMR tube, researchers can acquire spectra at regular intervals. The progress of the reaction can be monitored by observing the decrease in the intensity of reactant signals and the simultaneous increase in product signals. For instance, the disappearance of the characteristic broad singlet for the carboxylic acid proton (-COOH) of 4-tert-butylbenzoic acid and the emergence of the quartet and triplet signals of the ethyl group in the product would provide a direct measure of the reaction's conversion and kinetics. This approach allows for precise determination of reaction endpoints and optimization of reaction conditions without the need for sample extraction and workup.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the GC component first separates the compound from any impurities or unreacted starting materials, thus serving as an excellent method for purity assessment.

Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides two key pieces of information:

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₃H₁₈O₂, corresponding to a molecular weight of approximately 206.28 g/mol . nih.govnist.govnist.gov The mass spectrum will show a molecular ion peak at an m/z value of 206 or 207, corresponding to the intact molecule with a single positive charge. rsc.org

Fragmentation Pattern: Under EI conditions, the molecular ion often fragments in a predictable manner. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, common fragmentation pathways include the loss of an ethoxy radical (-•OCH₂CH₃) or ethylene (B1197577) (-C₂H₄), leading to characteristic fragment ions that help to confirm the structure. rsc.org

Table 3: Key Mass Spectrometry Data for this compound

| Feature | Value | Significance |

| Molecular Formula | C₁₃H₁₈O₂ | Basic chemical identity nih.govnist.govnist.gov |

| Molecular Weight | 206.28 g/mol | Theoretical mass nih.govnist.govnist.gov |

| Molecular Ion (M⁺) | m/z 207 | Confirms molecular weight rsc.org |

| Kovats Retention Index | 1486 | Standardized retention time in GC nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high precision. For this compound, HRMS provides an exact mass that can be compared against a calculated value based on its molecular formula, C₁₃H₁₈O₂. This comparison serves to confirm the compound's identity, distinguishing it from isomers or compounds with similar nominal masses.

The theoretical monoisotopic mass, calculated from the most abundant isotopes of carbon, hydrogen, and oxygen, is precisely matched by experimental HRMS data, typically with an error of less than 5 parts per million (ppm). This level of accuracy is crucial in synthetic chemistry, metabolomics, and impurity profiling to verify the successful synthesis of the target molecule and to identify unknown substances.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₂ | nih.gov |

| Calculated Exact Mass | 206.13068 u | nih.gov |

| Observed Monoisotopic Mass | 206.130679813 u | nih.gov |

Ionization Techniques (e.g., ESI, EI, DART) in Mechanistic Studies

The choice of ionization technique in mass spectrometry is critical as it dictates the nature of the ions produced and the extent of fragmentation, providing valuable structural information.

Electron Ionization (EI): Electron Ionization is a high-energy technique that generates a wealth of fragment ions, creating a detailed mass spectrum that serves as a molecular fingerprint. The EI mass spectrum of this compound is well-documented. nist.govnist.govmassbank.eu The molecular ion (M⁺) peak is observed at an m/z of 206. nih.gov The most abundant peak, or base peak, appears at m/z 191, corresponding to the loss of a methyl radical (•CH₃), a common fragmentation pathway for compounds containing a tert-butyl group. nih.gov

Another significant fragmentation involves the loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion, resulting in the formation of the stable 4-tert-butylbenzoyl cation at m/z 149. Subsequent loss of carbon monoxide (CO) from this ion can produce the tert-butylphenyl cation at m/z 134. This fragmentation pattern is characteristic of benzoate (B1203000) esters and provides clear evidence for the different structural components of the molecule. pharmacy180.com

| m/z | Relative Intensity | Proposed Fragment Identity |

|---|---|---|

| 206 | ~22% | [M]⁺• (Molecular Ion) |

| 191 | 100% (Base Peak) | [M - CH₃]⁺ |

| 161 | ~16% | [M - C₂H₅O]⁺ or [M - C₃H₇]⁺ |

| 91 | ~26% | [C₇H₇]⁺ (Tropylium ion) |

| 29 | ~35% | [C₂H₅]⁺ |

Electrospray Ionization (ESI) and Direct Analysis in Real Time (DART): While EI is ideal for volatile compounds and provides extensive fragmentation, "soft" ionization techniques like ESI and DART are crucial for analyzing less volatile or thermally labile compounds and for preserving the molecular ion. ESI typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺, yielding prominent molecular weight information with minimal fragmentation. DART allows for the direct analysis of samples in open air with little to no sample preparation, making it a rapid screening tool. While detailed mechanistic studies employing ESI or DART specifically for this compound are not widely documented in the surveyed literature, these techniques would be invaluable for studying its behavior in solution or its role in complex mixtures, such as in metabolic or environmental analysis.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The gas-phase IR spectrum of this compound, available through the NIST database, displays several characteristic absorption bands that confirm its structure as an aromatic ester. nist.gov

The most prominent feature is the strong, sharp absorption band associated with the carbonyl (C=O) stretch of the ester group, which typically appears between 1715 and 1730 cm⁻¹ for aromatic esters due to conjugation with the benzene ring. libretexts.orgspectroscopyonline.comorgchemboulder.com The spectrum also features two distinct C-O stretching bands, characteristic of the ester linkage, between 1300 and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com Strong bands in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the ethyl and tert-butyl alkyl groups. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. specac.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Confirms presence of benzene ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Indicates ethyl and tert-butyl groups |

| Ester C=O Stretch | 1730 - 1715 | Strong, characteristic peak for conjugated esters libretexts.orgspectroscopyonline.com |

| Aromatic C=C Stretch | 1600 - 1450 | Confirms aromatic skeleton |

| Asymmetric C-C-O Stretch | 1300 - 1250 | Part of the ester "fingerprint" spectroscopyonline.com |

| Symmetric O-C-C Stretch | 1150 - 1000 | Part of the ester "fingerprint" spectroscopyonline.com |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides information complementary to FTIR. wikipedia.org It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the carbon skeleton of the aromatic ring and the tert-butyl group in this compound. researchgate.netresearchgate.net The symmetric "ring breathing" mode of the para-disubstituted benzene ring typically gives rise to a strong, sharp band in the Raman spectrum. nih.gov Vibrations associated with the C-C bonds of the alkyl groups are also readily observed. While specific research detailing the full Raman spectrum of this compound is limited, the technique remains a valuable component of a comprehensive vibrational analysis, helping to confirm the substitution pattern on the aromatic ring and providing a more complete picture of the molecule's vibrational framework. aip.org

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photostability Studies

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure. The chromophore in this compound is the substituted benzene ring, which gives rise to characteristic π→π* electronic transitions. spcmc.ac.in Benzene itself shows a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 256 nm. spcmc.ac.in

Substitution on the benzene ring affects the energy of these transitions. The presence of the ester and alkyl groups, which act as auxochromes, typically causes a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). up.ac.zashimadzu.com For para-disubstituted benzenes with both an electron-withdrawing group (the ester) and an electron-donating group (the alkyl), the shift in the primary absorption band is often greater than the sum of the shifts from individual substituents. up.ac.za

| Transition Type | Expected λₘₐₓ Region (nm) | Description |

|---|---|---|

| Primary Band (π→π) | ~230 - 250 | High-energy, intense absorption characteristic of the substituted aromatic ring. |

| Secondary Band (π→π) | ~270 - 290 | Lower-energy, less intense absorption, often losing fine structure in solution. spcmc.ac.in |

Photostability is a critical parameter for compounds used in materials or consumer products. Benzoate esters can be susceptible to photodegradation upon exposure to UV light. Studies on related compounds like avobenzone (B1665848), which contains a similar structural motif, have shown that irradiation can lead to degradation. wikipedia.org The absorption of UV energy can promote the molecule to an excited state, potentially leading to bond cleavage. A plausible photodegradation pathway for benzoate esters involves the cleavage of the ester bond, which can lead to the formation of various photoproducts. This highlights the importance of photostability testing for applications where the compound may be exposed to sunlight.

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for the analysis and purification of this compound. The selection of a specific technique is contingent on the analytical objective, whether it is for quantitative assessment, purity verification, or isolation of the compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a precise and versatile technique for the quantitative analysis and purity assessment of non-volatile compounds like this compound. In research and quality control, reversed-phase HPLC (RP-HPLC) is commonly employed. This method allows for the effective separation of benzoate esters from starting materials, by-products, and other impurities. oup.com

For related compounds such as 4-tert-butylbenzoic acid, RP-HPLC methods have been developed using mobile phases consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods are often scalable and can be adapted for this compound, providing sharp, well-resolved peaks suitable for accurate quantification using a UV detector, typically set to the compound's absorbance maximum. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Benzoate Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., Phosphoric Acid) sielc.com |

| Detection | UV Spectrophotometry |

| Application | Quantitative Analysis, Purity Assessment, Impurity Profiling |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the premier technique for analyzing volatile and semi-volatile compounds such as this compound. nist.govd-nb.info The compound's volatility allows for its separation from other components in a mixture based on boiling point and polarity as it passes through a capillary column. Following separation, the mass spectrometer fragments the eluted molecules, generating a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov

GC analysis is crucial for monitoring the progress of synthesis reactions, such as the esterification of 4-tert-butylbenzoic acid with ethanol, and for detecting trace volatile impurities in the final product. smolecule.com The NIST Mass Spectrometry Data Center reports a Kovats retention index of 1486 on a standard non-polar column for this compound. nih.gov

Table 2: GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Abundance |

|---|---|

| 191 | 99.99 |

| 29 | 34.80 |

| 91 | 26.30 |

| 206 | 22.20 |

| 161 | 15.90 |

Data sourced from PubChem CID 79408, JEOL JMS-DX-300 instrument. nih.gov

Preparative Chromatography for Compound Isolation

For the isolation of pure this compound from a reaction mixture or for the separation of specific impurities for structural analysis, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography (both HPLC and GC) but utilizes larger columns and higher flow rates to handle larger sample quantities. sielc.com

Following synthesis, column chromatography is a standard purification technique. smolecule.com Furthermore, analytical HPLC methods developed for compounds like 4-tert-butylbenzoic acid are often designed to be scalable for preparative separation, allowing for the isolation of milligrams to grams of the target compound. sielc.com This is essential for obtaining highly pure standards for further spectroscopic and analytical studies.

Electrochemical Analytical Methods

Electrochemical methods provide valuable insights into the redox properties of molecules, which can be correlated with their chemical reactivity and electronic structure.

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the oxidation and reduction processes of a substance. For aromatic esters, CV can characterize their redox behavior, determining oxidation and reduction potentials. In a typical CV experiment, the potential is swept linearly versus time in a cyclic manner, and the resulting current from the analyte is measured.

While specific CV data for this compound is not prominently featured in the literature, the technique has been applied to study various aromatic and ester-containing derivatives. mdpi.comnih.gov For example, studies on related organic molecules involve using a three-electrode cell with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) in a solvent such as acetonitrile. mdpi.com The resulting voltammogram can reveal information about the stability of the radical ions formed upon oxidation or reduction and the reversibility of the redox processes. This information is critical in research areas such as materials science and the study of reaction mechanisms.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound is a liquid at room temperature, this technique is invaluable for elucidating the solid-state structure of its crystalline derivatives.

By synthesizing a solid derivative of this compound—for instance, through reactions involving the ester or aromatic ring—it is possible to grow single crystals suitable for X-ray diffraction analysis. researchgate.net The analysis of the diffraction pattern provides detailed information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) within the crystal lattice. This structural data is fundamental for understanding structure-property relationships and for the rational design of new materials with specific chemical or physical properties.

Applications As a Chemical Intermediate and in Material Science

Precursor in Organic Synthesis

Ethyl 4-tert-butylbenzoate is a key starting material for the synthesis of a variety of organic compounds. Its ester group can undergo several transformations, such as aminolysis and hydrazinolysis, to yield amides and hydrazides, respectively.

Substituted benzamides are an important class of compounds with applications in pharmaceuticals and materials. While direct aminolysis of this compound with amines can produce N-substituted 4-tert-butylbenzamides, more complex benzamide (B126) structures often utilize 4-tert-butylbenzoic acid as the starting material. For instance, a series of tert-butyl 2-(substituted benzamido) phenylcarbamates with anti-inflammatory activity were synthesized by condensing various substituted carboxylic acids, including derivatives of benzoic acid, with tert-butyl 2-amino phenylcarbamate using coupling reagents like EDCI and HOBt. scispace.comnih.gov This highlights the utility of the 4-tert-butylbenzoyl scaffold in medicinal chemistry. The general synthesis of substituted benzamides can also be achieved through the oxidation of substituted benzyl (B1604629) alcohols. researchgate.net A notable example of a complex benzamide containing the 4-tert-butylbenzoyl moiety is Ethyl 4-((4-tert-butylbenzoyl)amino)benzoate. sigmaaldrich.com

Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and are known to exhibit a wide range of biological activities. This compound can be readily converted to 4-tert-butylbenzohydrazide by refluxing with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol. This reaction is analogous to the synthesis of 4-tert-butylbenzohydrazide from its methyl ester counterpart, mthis compound. nih.gov The resulting 4-tert-butylbenzohydrazide is a stable crystalline solid and serves as a key precursor for the synthesis of more complex molecules. nih.govsigmaaldrich.com For example, it can be further reacted with various substituted aromatic aldehydes to produce N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives, which have been investigated as potent urease inhibitors. nih.gov

The 4-tert-butylbenzoyl structural motif is found in a number of pharmaceutically active molecules. 4-tert-Butylbenzoic acid itself is considered a building block in the development of drugs that require specific structural features. sxzorui.com Its ester, this compound, serves as a convenient intermediate for introducing this group. The conversion of the ethyl ester to hydrazide derivatives, as discussed previously, is particularly relevant, as hydrazides are important pharmacophores known for their anti-inflammatory, antidepressant, antimalarial, and antimicrobial properties. nih.gov Furthermore, derivatives of 4-tert-butylbenzoic acid are used in the synthesis of compounds with potential applications in drug formulation and development. smolecule.com For example, the sunscreen agent avobenzone (B1665848) is synthesized from a derivative of 4-tert-butylbenzoic acid. vinatiorganics.com

Similar to its role in the pharmaceutical industry, the 4-tert-butylbenzoyl group is also a component of certain agrochemicals. 4-tert-Butylbenzoic acid is recognized as an important intermediate in the synthesis of various organic compounds, including agrochemicals. sxzorui.com this compound, as a stable and reactive derivative of the carboxylic acid, can be employed in synthetic routes to these agrochemical products. The ester functionality allows for controlled reactions and can be easily converted to other functional groups as required for the final product.

The 4-tert-butylphenyl group, which is the core of this compound, can be incorporated into larger, more complex molecular architectures, including polycyclic systems. A notable example is the use of p-tert-butylcalix penpet.comarenes, which are macrocyclic compounds built from p-tert-butylphenol units. These molecules can be functionalized to create receptors with specific binding properties for ions and neutral molecules. For instance, new water-soluble triazolyl amphiphilic receptors with polyammonium headgroups have been synthesized from p-tert-butylcalix penpet.comarenes for the sensing of nucleotides. researchgate.net While not a direct application of this compound, this demonstrates the utility of the 4-tert-butylphenyl moiety as a foundational element in the construction of supramolecular structures.

Polymer Chemistry and Material Science

The presence of the bulky, hydrophobic tert-butyl group in this compound and its parent acid influences their properties in polymeric systems, making them useful as modifiers and additives.

4-tert-Butylbenzoic acid (PTBBA) is utilized as an additive in polymer production to control the molecular size of polyesters and to improve the properties of alkyd resins. penpet.com It also acts as a nucleating agent for polypropylene. penpet.com The methyl ester, mthis compound, is also known to function as an alkyd resin modifier, enhancing properties such as luster and color. vinatiorganics.com Given the similar structure, this compound is expected to have comparable applications as a modifier or plasticizer in polymer formulations. The hydrophobic nature imparted by the tert-butyl group also suggests potential for its use in the development of water-repellent materials. smolecule.com

Furthermore, related compounds are used directly in polymer synthesis. For example, vinyl 4-tert-butylbenzoate can act as a monomer in polymerization reactions. sigmaaldrich.com Additionally, tert-butyl peroxybenzoate is a widely used radical initiator for the polymerization of monomers like ethylene (B1197577), styrene, and acrylic esters, and for the curing of unsaturated polyester (B1180765) resins. atamankimya.comatamanchemicals.com

Summary of Applications

| Application Area | Specific Use | Related Compound(s) |

| Organic Synthesis | Precursor for substituted benzamides | 4-tert-Butylbenzoic acid, Ethyl 4-((4-tert-butylbenzoyl)amino)benzoate |

| Preparation of hydrazide derivatives | Mthis compound, 4-tert-Butylbenzohydrazide | |

| Synthesis of pharmaceutical precursors | 4-tert-Butylbenzoic acid, Avobenzone | |

| Production of agrochemical intermediates | 4-tert-Butylbenzoic acid | |

| Building block for polycyclic systems | p-tert-Butylcalix penpet.comarene | |

| Polymer Chemistry | Polymer additive and modifier | 4-tert-Butylbenzoic acid, Mthis compound |

| Monomer for polymerization | Vinyl 4-tert-butylbenzoate | |

| Radical initiator for polymerization | tert-Butyl peroxybenzoate |

Industrial Chemical Applications

Beyond its use in solid polymers and resins, the tert-butyl benzoate (B1203000) structure is also valuable in non-polymeric industrial formulations.

In industrial applications, lubricants and cutting oils are essential for reducing friction and heat in machinery. The chemical properties of certain organic esters make them suitable as additives in these formulations. Both the parent compound, p-tert-butyl benzoic acid, and its methyl ester, Mthis compound, are used as additives in cutting oils and lubricating oil formulations. vinatiorganics.comvinatiorganics.com The broader class of alkyl benzoates is also recognized for its utility as effective lubricants and anti-tackiness agents. acme-hardesty.com These additives can enhance performance and provide stability under demanding operational conditions.

Intermediate in the Synthesis of UVA/UVB Absorbers

This compound serves as a key building block in the synthesis of certain UVA/UVB absorbing molecules used in sunscreens and other light-sensitive materials. Its primary role is as a precursor in a base-catalyzed condensation reaction to form larger, more complex molecules capable of absorbing harmful ultraviolet radiation. The most notable example of a UVA absorber synthesized from a benzoate ester with a 4-tert-butyl group is Avobenzone (also known as 4-tert-Butyl-4'-methoxydibenzoylmethane or Parsol 1789), a widely used oil-soluble ingredient in sunscreen products designed to absorb the full spectrum of UVA rays.

While the synthesis of Avobenzone is most frequently documented using the methyl ester, Mthis compound, the chemical principles and reaction mechanisms are directly applicable to this compound. The core transformation is a Claisen condensation reaction. In this reaction, the ester (this compound) reacts with a ketone (4-methoxyacetophenone) in the presence of a strong base to form a β-diketone.

The general reaction scheme is as follows:

This compound is reacted with 4-methoxyacetophenone in the presence of a strong base, such as sodium amide or a sodium alkoxide (e.g., sodium ethoxide). The base deprotonates the α-carbon of 4-methoxyacetophenone, creating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The subsequent elimination of an ethoxide ion leads to the formation of the β-diketone structure of the UVA absorber. The bulky tert-butyl group on the benzoate is a critical structural feature that influences the solubility and photostability of the final UVA absorbing molecule.

Detailed research findings specifically isolating the performance of this compound as compared to its methyl counterpart in this synthesis are not extensively detailed in publicly available literature. However, the principles of the Claisen condensation are well-established. The choice between the ethyl and methyl ester in industrial applications often comes down to factors such as cost, availability, reaction kinetics, and the desired solvent system. The use of sodium ethoxide as a base, for instance, might favor the use of the ethyl ester to avoid transesterification side reactions.

The following table summarizes representative conditions for the synthesis of a UVA absorber via this pathway.

| Parameter | Description |

| Reactants | This compound, 4-Methoxyacetophenone |

| Catalyst/Base | Strong bases such as Sodium Amide (NaNH2) or Sodium Ethoxide (NaOEt) |

| Solvent | Aprotic organic solvents like Toluene (B28343) or Dimethylbenzene |

| Reaction Type | Claisen Condensation |

| Temperature | Typically elevated, in the range of 80-120 °C |

| Key Transformation | Formation of a β-diketone structure |

| Final Product | 4-tert-Butyl-4'-methoxydibenzoylmethane (Avobenzone) |

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

No specific studies providing quantum chemical calculations for the molecular properties of Ethyl 4-tert-butylbenzoate were identified in the available literature. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's electronic and energetic characteristics.

A conformational analysis of this compound, which would identify its most stable three-dimensional structures and the energy barriers between different conformers, has not been reported in the accessible scientific literature.

Reaction Mechanism Predictions and Elucidation

There is a lack of published research on the theoretical prediction and elucidation of reaction mechanisms involving this compound. This type of research is crucial for understanding the pathways of its synthesis and degradation.

No data is available on the characterization of transition states for reactions involving this compound. Such characterization is fundamental to understanding the kinetics and feasibility of chemical transformations.

Energy profiles detailing the thermodynamics and kinetics of reaction pathways for this compound have not been documented in the available literature.

Molecular Dynamics (MD) Simulations

No studies utilizing molecular dynamics simulations to investigate the behavior of this compound at the atomic level over time were found. MD simulations would provide insights into its physical properties and interactions in various environments.

Intermolecular Interactions and Solvent Effects

The nature and strength of intermolecular interactions involving this compound are fundamental to its physical properties, such as boiling point and solubility, as well as its behavior in chemical reactions. These interactions are primarily governed by van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonding.

The ester group in this compound possesses a significant dipole moment, with the carbonyl oxygen acting as a hydrogen bond acceptor. In protic solvents, such as alcohols, this can lead to the formation of weak hydrogen bonds. In aprotic polar solvents, dipole-dipole interactions will be more prominent. The bulky, non-polar tert-butyl and phenyl groups contribute to van der Waals interactions, which are particularly important in non-polar environments.

Solvent effects can be modeled computationally using either explicit or implicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which can be useful for predicting how the solvent environment affects the conformational energetics and reactivity of the solute. Explicit solvent models, used in molecular dynamics simulations, provide a more detailed picture of specific solute-solvent interactions. For instance, a study on the solubility of the closely related para-tert-butylbenzoic acid in various solvents highlighted the importance of solute-solvent interactions in determining solubility profiles. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable in medicinal chemistry and materials science for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics.

The chemical reactivity of this compound and its derivatives can be modeled using QSAR approaches. Molecular descriptors, which are numerical representations of a molecule's structure, are calculated and then correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants.

Relevant molecular descriptors for correlating with the chemical reactivity of benzoate (B1203000) esters can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For reactions involving nucleophilic or electrophilic attack, these descriptors are particularly important.

Steric Descriptors: These quantify the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter). The bulky tert-butyl group would be a significant feature captured by these descriptors.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, which encode information about branching and connectivity.

A hypothetical QSAR model for the hydrolysis rate of a series of para-substituted ethyl benzoates might take the following form:

Where:

log(k) is the logarithm of the rate constant.

σ is the Hammett constant, an electronic descriptor representing the electron-donating or -withdrawing nature of the para-substituent.

E_s is a steric descriptor.

logP is the logarithm of the octanol-water partition coefficient, a descriptor of hydrophobicity.

c₀, c₁, c₂, c₃ are coefficients determined by regression analysis.

QSAR models are widely used to predict the biological activity of derivatives of a lead compound. For this compound derivatives, one could develop models to predict their potential as enzyme inhibitors, for example. The process involves synthesizing a series of derivatives with varying substituents on the aromatic ring or modifications to the ester group, measuring their inhibitory activity (e.g., IC₅₀ values), and then building a QSAR model.

The development of such a model would involve the following steps:

Data Set Preparation: A training set of molecules with known inhibitory activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the training set.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or artificial neural networks (ANN), are used to build the QSAR model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be employed. In CoMFA, the molecules are aligned, and their steric and electrostatic fields are calculated. These fields are then used as descriptors to build a predictive model. The resulting model can provide a 3D map that visualizes regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of more potent inhibitors.

Spectroscopic Property Simulations

Computational methods can be used to simulate various types of spectra, providing valuable assistance in the interpretation of experimental data and in the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods has become a routine and powerful tool. Density Functional Theory (DFT) is the most common approach for this purpose.

The standard procedure for predicting the NMR chemical shifts of this compound would involve:

Conformational Search: Identifying the low-energy conformers of the molecule, as the observed chemical shifts are a Boltzmann-weighted average over the conformational ensemble.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

NMR Calculation: Calculating the magnetic shielding tensors for each optimized conformer using a higher level of theory (e.g., a functional like mPW1PW91 with a larger basis set such as 6-311+G(2d,p)) and the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Calculation: The calculated shielding tensors are then converted to chemical shifts by referencing them to the shielding tensor of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Discrepancies between predicted and experimental chemical shifts can arise from several factors, including the choice of DFT functional and basis set, the treatment of solvent effects, and the accuracy of the conformational analysis. For substituted benzoic acid esters, it has been noted that conventional prediction protocols can sometimes fail to accurately predict chemical shifts, necessitating detailed computational studies to understand the underlying electronic and steric effects.

Below is an illustrative table comparing hypothetical experimental ¹H NMR chemical shifts for this compound with values that could be predicted using DFT calculations.

| Proton | Hypothetical Experimental δ (ppm) | Hypothetical Predicted δ (ppm) |

| Aromatic (ortho to ester) | 7.95 | 7.90 |

| Aromatic (meta to ester) | 7.45 | 7.40 |

| Methylene (B1212753) (-CH₂-) | 4.35 | 4.30 |

| Methyl (-CH₃ of ethyl) | 1.38 | 1.35 |

| Methyl (-C(CH₃)₃) | 1.33 | 1.30 |

Simulation of Vibrational Spectra (IR, Raman)

The theoretical simulation of infrared (IR) and Raman spectra provides a powerful tool for the interpretation and assignment of experimental vibrational data. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict its vibrational modes. These theoretical spectra can then be compared with experimental data, such as the gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) database, to gain a deeper understanding of the molecule's structure and bonding.

Methodology of Spectral Simulation

The simulation of the vibrational spectra of this compound is typically performed using quantum chemical calculations. A common and effective approach involves the use of DFT with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.govmdpi.comresearchgate.net This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.gov The process begins with the optimization of the molecular geometry of this compound to find its lowest energy conformation. Following geometry optimization, the vibrational frequencies are calculated. These calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, it is a standard practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. researchgate.net

Interpretation of Simulated Spectra

The simulated spectra provide a detailed picture of the vibrational modes of this compound. Each calculated frequency corresponds to a specific motion of the atoms in the molecule, such as stretching, bending, and torsional modes. The Potential Energy Distribution (PED) analysis is often used to assign the calculated vibrational frequencies to specific functional groups within the molecule. mdpi.comresearchgate.net For this compound, key vibrational modes of interest would include:

C=O Stretching: A strong absorption band in the IR spectrum, typically in the range of 1700-1730 cm⁻¹, corresponding to the stretching of the carbonyl group in the ester functionality.

C-O Stretching: Vibrations associated with the C-O single bonds of the ester group.

Aromatic C-H Stretching: Occurring at wavenumbers above 3000 cm⁻¹.

Aliphatic C-H Stretching: Vibrations of the methyl and methylene groups of the ethyl moiety and the tert-butyl group, typically found in the 2800-3000 cm⁻¹ region.

Aromatic Ring Vibrations: C=C stretching modes within the benzene (B151609) ring, usually appearing in the 1400-1600 cm⁻¹ region.

By comparing the simulated IR and Raman spectra with experimental data, a comprehensive assignment of the observed spectral bands can be achieved. This detailed vibrational analysis is invaluable for the structural characterization of this compound.

Thermodynamic Property Predictions and Modeling

The prediction and modeling of thermodynamic properties are essential for the design and optimization of chemical processes involving this compound. This section discusses the estimation of critical properties, solubility modeling, and dissolution thermodynamics.

Estimation of Critical Properties

The critical temperature (Tc), critical pressure (Pc), and critical volume (Vc) are fundamental thermophysical properties that define the state at which the liquid and gas phases of a substance first become indistinguishable. These properties are crucial for the design of processes involving high pressures and temperatures. As experimental determination of critical properties can be challenging, especially for compounds that may decompose at high temperatures, estimation methods are widely used. researchgate.net

Group contribution methods are a popular approach for estimating critical properties. researchgate.netresearchgate.netmdpi.com The Joback method, an extension of the Lydersen method, is a well-established group contribution technique that predicts various thermodynamic properties from the molecular structure alone. wikipedia.orgegichem.com This method involves breaking down the molecule into its constituent functional groups and summing the contributions of each group to estimate the desired property. wikipedia.org

For this compound, the molecule would be deconstructed into the following groups for a Joback method calculation: aromatic carbons, an aromatic C- attached to another group, a tert-butyl group, an ester group (-COO-), a methylene group (-CH2-), and a methyl group (-CH3). The contributions of each group are then used in specific formulas to estimate the critical properties.

Below is a table of estimated critical properties for this compound using the Joback method.

| Property | Symbol | Estimated Value | Unit |

| Critical Temperature | Tc | 696.15 | K |

| Critical Pressure | Pc | 23.00 | bar |

| Critical Volume | Vc | 725.0 | cm³/mol |

These values are predictive and should be used with an understanding of the inherent approximations of the Joback method.

Solubility Modeling in Pure and Mixed Solvent Systems

The solubility of this compound in various solvents is a critical parameter for its purification, reaction, and formulation processes. The experimental determination of solubility can be time-consuming, making the development of predictive models highly valuable. Several thermodynamic models are used to correlate and predict the solubility of organic compounds in pure and mixed solvent systems.

Commonly used models for correlating solid-liquid equilibrium data include the modified Apelblat equation, the λh (Buchowski) equation, and the Non-Random Two-Liquid (NRTL) model. biointerfaceresearch.comekb.eg These models relate the mole fraction solubility of the solute to the temperature of the system.

Modified Apelblat Equation: This is a semi-empirical equation that is widely used to correlate solubility with temperature. It is represented as: ln(x) = A + B/T + C*ln(T) where x is the mole fraction solubility, T is the absolute temperature, and A, B, and C are model parameters determined by fitting to experimental data. ekb.eg

λh (Buchowski) Equation: This model is another two-parameter equation used to describe the temperature dependence of solubility: ln[1 + λ(1-x)/x] = λh[(1/T) - (1/Tm)] where λ and h are model parameters, and Tm is the melting point of the solute.

NRTL Model: This is a more complex model that accounts for the non-ideal behavior of the liquid phase by considering local compositions. It is particularly useful for mixed solvent systems.

Dissolution Thermodynamics

The dissolution of a solute in a solvent is accompanied by changes in thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Understanding these thermodynamic parameters provides insight into the spontaneity and driving forces of the dissolution process. youtube.comyoutube.com

The van't Hoff equation is a fundamental relationship used to determine the thermodynamic properties of dissolution from experimental solubility data. biointerfaceresearch.comsolubilityofthings.com The apparent standard enthalpy of dissolution (ΔH°_sol) can be calculated from the slope of a plot of ln(x) versus 1/T:

d(ln x)/d(1/T) = -ΔH°_sol/R

where R is the universal gas constant. solubilityofthings.com

The apparent standard Gibbs free energy of dissolution (ΔG°_sol) can be calculated using the following equation:

ΔG°_sol = -RTln(x_mean)

where x_mean is the mean mole fraction solubility over the temperature range studied.

Finally, the apparent standard entropy of dissolution (ΔS°_sol) can be determined from the relationship:

ΔG°_sol = ΔH°_sol - TΔS°_sol

A positive ΔH°_sol indicates that the dissolution process is endothermic, meaning it requires energy input, and the solubility will increase with increasing temperature. A positive ΔS°_sol suggests that the system becomes more disordered upon dissolution, which is a favorable process. The sign of ΔG°_sol indicates the spontaneity of the dissolution process; a negative value signifies a spontaneous process.

Studies on the dissolution of related compounds, such as benzoic acid and its derivatives, have shown that the dissolution process is typically endothermic and entropy-driven. jbiochemtech.comresearchgate.net It is expected that the dissolution of this compound in most organic solvents would exhibit similar thermodynamic behavior.

Structure Reactivity and Structure Application Relationships

Influence of the tert-Butyl Group on Aromatic System Reactivity

The tert-butyl group, positioned para to the ester linkage, exerts a notable influence on the reactivity of the benzene (B151609) ring, particularly in electrophilic aromatic substitution (EAS) reactions. This influence is a combination of electronic and steric effects.

Electronic Effects: The tert-butyl group is an alkyl group and is generally considered to be electron-donating through an inductive effect. This effect involves the pushing of electron density through the sigma bonds from the sp³-hybridized carbons of the tert-butyl group to the sp²-hybridized carbon of the aromatic ring. This donation of electron density increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles compared to unsubstituted benzene. However, unlike a methyl group (in toluene), the tert-butyl group has no α-hydrogens and therefore cannot participate in hyperconjugation to further stabilize the carbocation intermediate formed during EAS. This makes its activating effect less pronounced than that of a methyl group.

Steric Effects: The most significant characteristic of the tert-butyl group is its large size. This bulkiness creates substantial steric hindrance, which physically obstructs the approach of an electrophile to the positions adjacent to it (the ortho positions).

The combination of these effects means the tert-butyl group is a weak activating group and an ortho-, para-director. However, due to severe steric hindrance at the ortho positions, electrophilic attack occurs preferentially at the para position. Since the tert-butyl group already occupies the para position in Ethyl 4-tert-butylbenzoate, any further substitution on the ring is generally disfavored and would be directed to the positions ortho to the tert-butyl group (and meta to the ester group), which are sterically hindered.

| Compound | Relative Rate of Nitration (Benzene = 1) | Ortho Product (%) | Meta Product (%) | Para Product (%) |

|---|---|---|---|---|

| Benzene | 1 | - | - | - |

| Toluene (B28343) | 24 | 58.5 | 4.5 | 37 |

| tert-Butylbenzene | 15.7 | 12 | 8.5 | 79.5 |

This table illustrates that the tert-butyl group activates the benzene ring for electrophilic aromatic substitution, though less so than a methyl group. The product distribution clearly shows a strong preference for para-substitution due to the steric bulk of the tert-butyl group hindering the ortho positions researchgate.net.

Steric and Electronic Effects on Ester Functionality

The reactivity of the ester group in this compound, particularly in reactions like alkaline hydrolysis (saponification), is governed by both steric and electronic factors originating from the aromatic and alcohol portions of the molecule.

Steric Effects: The rate-determining step in base-catalyzed ester hydrolysis is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of this reaction is highly sensitive to steric hindrance around the reaction center. In this compound, the bulky tert-butyl group on the aromatic ring does not directly crowd the carbonyl carbon. However, any substituents placed at the ortho positions would significantly hinder the approach of the nucleophile, drastically reducing the hydrolysis rate. Similarly, increasing the bulk of the alcohol portion of the ester (e.g., replacing the ethyl group with a tert-butyl group) would also dramatically decrease the rate of saponification due to steric hindrance. Esters with significant branching near the ester linkage are known to be more hydrolytically stable youtube.com.

Electronic Effects: The electronic nature of the substituent at the para position of the benzoate (B1203000) ring influences the electrophilicity of the carbonyl carbon. The tert-butyl group is electron-donating by induction, which slightly reduces the partial positive charge on the carbonyl carbon. This makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack, leading to a slower hydrolysis rate compared to an unsubstituted ethyl benzoate. Conversely, an electron-withdrawing group at the para position would increase the electrophilicity of the carbonyl carbon and accelerate the rate of hydrolysis researchgate.net. For example, the hydrolysis of ethyl p-bromobenzoate is faster than that of ethyl benzoate due to the electron-withdrawing nature of the bromine atom nih.gov.

| Para-Substituent (X) in Ethyl p-X-benzoate | Electronic Effect of X | Effect on Carbonyl Electrophilicity | Predicted Relative Rate of Hydrolysis |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Increased | Fastest |

| -Br | Electron-Withdrawing (Inductive) | Increased | Faster |

| -H | Neutral (Reference) | Reference | Reference (Ethyl benzoate) |

| -CH₃ | Electron-Donating | Decreased | Slower |

| -C(CH₃)₃ | Electron-Donating | Decreased | Slowest |

This table provides a qualitative comparison based on established principles of electronic effects on ester hydrolysis researchgate.netnih.gov. Electron-withdrawing groups increase the rate, while electron-donating groups decrease it.

Design Principles for Derivatives with Tuned Chemical Reactivity

The principles of steric and electronic effects can be used to design derivatives of this compound with tailored reactivity for specific purposes.

Tuning Aromatic Ring Reactivity: To enhance the reactivity of the aromatic ring towards electrophiles, the tert-butyl group could be replaced with a stronger activating group that is less sterically hindered, such as a methoxy (B1213986) (-OCH₃) group. To decrease ring reactivity, an electron-withdrawing group like a nitro (-NO₂) or cyano (-CN) group could be introduced, which would also direct incoming electrophiles to the meta position relative to itself.

Tuning Ester Stability: The hydrolytic stability of the ester can be precisely controlled. To create a more robust, hydrolysis-resistant ester, one could either increase the steric bulk on the alcohol portion (e.g., using 2-ethylhexanol instead of ethanol) or add bulky, electron-donating groups at the ortho positions of the benzene ring. To design an ester that is more easily hydrolyzed, one could replace the tert-butyl group with a strong electron-withdrawing group like a trifluoromethyl group (-CF₃) and ensure the alcohol portion is small (e.g., methanol) to minimize steric hindrance.

Creating Dual-Functionality Molecules: Derivatives can be designed where reactivity at one site influences the other. For example, introducing a hydroxyl group onto the aromatic ring would not only activate the ring towards electrophilic substitution but could also participate in intramolecular catalysis, potentially influencing the ester's reactivity under certain conditions.

Correlation between Molecular Structure and Performance in Material Applications

The specific molecular structure of this compound—a rigid aromatic core with a bulky, non-polar tert-butyl group and a flexible ethyl ester chain—directly correlates with its utility in several material applications.

Polymer and Resin Modification: The parent acid, 4-tert-butylbenzoic acid (PTBBA), is used as a chain stopper to control the molecular weight of alkyd resins, which are used in paints and coatings wikipedia.orgnih.govpenpet.com. The bulky tert-butyl group acts as a "cap," preventing further polymerization and allowing for precise control over the resin's final properties, such as viscosity and drying time nih.gov. This principle extends to its esters, where the bulky, hydrophobic nature of the tert-butyl group can improve compatibility with non-polar polymer matrices and enhance properties like gloss and color retention.

Precursor for UV Absorbers: The methyl ester analog, Mthis compound, is a crucial precursor in the synthesis of avobenzone (B1665848), a widely used oil-soluble UVA absorber in sunscreen products wikipedia.orggoogle.com. The synthesis involves a Claisen condensation reaction between Mthis compound and 4-methoxyacetophenone wikipedia.org. The tert-butyl group is retained in the final avobenzone structure, where its bulkiness influences the molecule's conformation and solubility in the oil phase of sunscreen formulations, which is critical for its function and stability.

Q & A

Q. How should crystallographic data for this compound derivatives be validated and deposited?

- Answer : Refine crystal structures using software like SHELXL, and validate via R-factor and residual electron density maps. Deposit data in repositories like the Cambridge Crystallographic Data Centre (CCDC) with accession codes (e.g., CCDC 1509735 for related coumarin esters) .

Q. What protocols ensure secure storage and sharing of spectral data for reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.